molecular formula C10H19N3O3 B13628642 tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate

tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate

Cat. No.: B13628642
M. Wt: 229.28 g/mol
InChI Key: MLOPTIPGJTUQOW-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular binding sites due to its ability to form covalent bonds with target molecules upon activation by ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves multiple steps:

    Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.

    Introduction of the hydroxyethyl group: This step involves the reaction of the diazirine intermediate with an appropriate hydroxyethylating agent.

    Carbamate formation: The final step involves the reaction of the hydroxyethyl diazirine intermediate with tert-butyl isocyanate to form the desired carbamate compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The diazirine ring can be reduced under specific conditions to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides or alkoxides.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used in photoaffinity labeling to study molecular interactions.
  • Acts as a probe in the identification of binding sites on proteins.

Biology:

  • Helps in mapping protein-protein interactions.
  • Used in studying enzyme-substrate interactions.

Medicine:

  • Potential applications in drug discovery and development.
  • Used in the identification of drug targets.

Industry:

  • Utilized in the development of biochemical assays.
  • Plays a role in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through the diazirine ring, which can be activated by ultraviolet light to form a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The hydroxyethyl group enhances the solubility of the compound, facilitating its use in aqueous environments.

Comparison with Similar Compounds

  • tert-Butyl (3-(2-hydroxyethyl)benzyl)carbamate
  • tert-Butyl ethyl(2-hydroxyethyl)carbamate
  • tert-Butyl (2-hydroxyethyl)(methyl)carbamate

Uniqueness:

  • The presence of the diazirine ring in tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate makes it particularly useful for photoaffinity labeling, a feature not commonly found in similar compounds.
  • The combination of the hydroxyethyl group and the diazirine ring provides a unique balance of reactivity and solubility, enhancing its utility in various research applications.

Biological Activity

Tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate is a compound notable for its unique structural features, including a diazirine moiety that imparts photoreactive properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₉N₃O₃
  • Molecular Weight : 229.28 g/mol
  • Functional Groups : The compound features a tert-butyl group, a carbamate functional group, and a diazirine moiety, which allows for selective covalent bonding with biomolecules upon UV exposure.

The biological activity of this compound is largely attributed to the diazirine group. Upon irradiation with UV light, the diazirine undergoes a photochemical reaction that generates reactive carbene species. These species can form covalent bonds with nearby nucleophiles, such as amino acids in proteins, allowing for specific labeling and modification of biomolecules without significantly altering their function.

Applications in Biological Research

The ability to selectively label proteins makes this compound valuable in various biochemical applications:

  • Protein Interaction Studies : It can be used to investigate protein-protein interactions by selectively tagging target proteins for identification and analysis.
  • Drug Development : The compound's labeling capability aids in understanding drug mechanisms and optimizing therapeutic agents.
  • Bioconjugation : Its reactivity facilitates the development of bioconjugates for imaging and therapeutic purposes.

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds and their unique features:

Compound NameStructureUnique Features
Tert-butyl ethyl(2-hydroxyethyl)carbamateLacks diazirine; simpler labeling applicationsLimited reactivity
Tert-butyl (2-(3-(4-hydroxyphenyl)-3H-diazirin-3-yl)ethyl)carbamateDifferent aromatic substituentPotential differences in reactivity
N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}carbamateIncorporates an amino groupMay exhibit different biological properties

The unique combination of functional groups in this compound enhances its application in advanced biochemical research compared to structurally similar compounds.

Case Studies and Research Findings

  • Photoreactive Labeling : A study demonstrated the effectiveness of diazirine-containing compounds in selectively labeling GABA receptors, showcasing their potential in neuropharmacology .
  • Therapeutic Applications : Research indicated that derivatives of diazirine can modulate receptor activity, providing insights into their use as anesthetics and other therapeutic agents .
  • Bioconjugation Techniques : Investigations into bioconjugation methods using diazirine derivatives revealed enhanced specificity and reduced side effects compared to traditional labeling techniques.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl N-[2-[3-(2-hydroxyethyl)diazirin-3-yl]ethyl]carbamate

InChI

InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)11-6-4-10(5-7-14)12-13-10/h14H,4-7H2,1-3H3,(H,11,15)

InChI Key

MLOPTIPGJTUQOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(N=N1)CCO

Origin of Product

United States

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